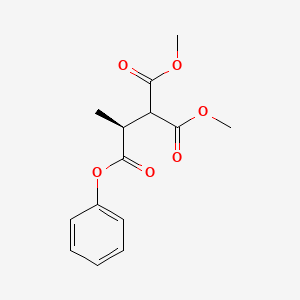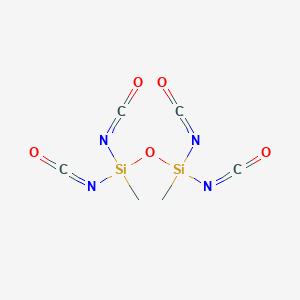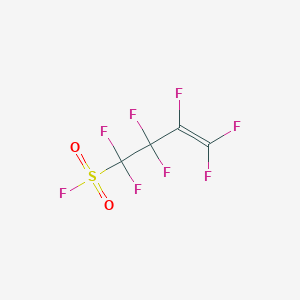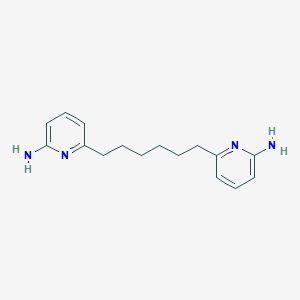![molecular formula C26H21NO3S B14250927 [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol CAS No. 497236-54-1](/img/structure/B14250927.png)
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol is a complex organic compound that features a carbazole core substituted with a sulfonyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated carbazole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group. Finally, the compound is treated with formaldehyde and a reducing agent to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Analyse Chemischer Reaktionen
Types of Reactions
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Thiol derivative.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The sulfonyl group is known to enhance the bioavailability and stability of drug molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Wirkmechanismus
The mechanism of action of [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenyl and carbazole moieties contribute to the compound’s ability to intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]methanol: Lacks the phenyl group, resulting in different electronic properties.
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-3-yl]methanol: Substitution at a different position on the carbazole core, leading to variations in reactivity and stability.
Uniqueness
The unique combination of the sulfonyl, phenyl, and methanol groups in [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol provides a distinct set of chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential biological activity.
Eigenschaften
CAS-Nummer |
497236-54-1 |
|---|---|
Molekularformel |
C26H21NO3S |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
[9-(4-methylphenyl)sulfonyl-1-phenylcarbazol-2-yl]methanol |
InChI |
InChI=1S/C26H21NO3S/c1-18-11-14-21(15-12-18)31(29,30)27-24-10-6-5-9-22(24)23-16-13-20(17-28)25(26(23)27)19-7-3-2-4-8-19/h2-16,28H,17H2,1H3 |
InChI-Schlüssel |
JGJRJQFNNBKMAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=C(C=C4)CO)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)




![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
